![molecular formula C8H12N2O2 B1314787 ethyl 3-(1H-imidazol-1-yl)propanoate CAS No. 24215-02-9](/img/structure/B1314787.png)
ethyl 3-(1H-imidazol-1-yl)propanoate
Overview
Description
Ethyl 3-(1H-imidazol-1-yl)propanoate is a biochemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 .
Molecular Structure Analysis
The InChI code for ethyl 3-(1H-imidazol-1-yl)propanoate is1S/C8H12N2O2/c1-2-12-8(11)3-5-10-6-4-9-7-10/h4,6-7H,2-3,5H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
Ethyl 3-(1H-imidazol-1-yl)propanoate has a density of 1.1±0.1 g/cm^3, a boiling point of 316.4±25.0 °C at 760 mmHg, and a flash point of 145.2±23.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of ethyl 3-(1H-imidazol-1-yl)propanoate, focusing on six unique applications:
Antifungal Activity
Imidazole derivatives have been used in the synthesis of compounds exhibiting antifungal properties. These compounds have shown activity against various fungal strains, including those resistant to common antifungal medications .
Antimicrobial Activity
Research has indicated that imidazole-containing compounds can be effective against tuberculosis strains such as H37Rv, showcasing their potential as antimicrobial agents .
Antiviral Activity
Compounds synthesized from imidazole derivatives have been evaluated for their antiviral efficacy against viruses like influenza A and herpes simplex virus type 1 (HSV-1), indicating a broad spectrum of antiviral applications .
Anticancer Activity
Imidazole derivatives have been involved in the creation of anticancer agents, with studies showing effectiveness against various cancer cell lines, suggesting their potential in cancer therapy .
Anti-Candida Activity
Specific imidazole derivatives have demonstrated significant anti-Candida albicans activity, with some compounds being more potent than standard treatments like fluconazole .
Anti-Tubercular Activity
Imidazole-containing compounds have also been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, with promising results in terms of minimum inhibitory concentration (MIC) values .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which ethyl 3-(1h-imidazol-1-yl)propanoate is a part of, have a broad range of biological activities .
Mode of Action
It is known that azole antifungals, which are also imidazole derivatives, inhibit the synthesis of sterols in fungi by inhibiting cytochrome p450-dependent 14α-lanosterol demethylase through binding to the heme cofactor of the cytochrome cyp51 .
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
Action Environment
It is known that the compound should be stored at room temperature .
properties
IUPAC Name |
ethyl 3-imidazol-1-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)3-5-10-6-4-9-7-10/h4,6-7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKUPBGJXHDOFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474333 | |
Record name | ethyl 3-(1H-imidazol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24215-02-9 | |
Record name | ethyl 3-(1H-imidazol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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